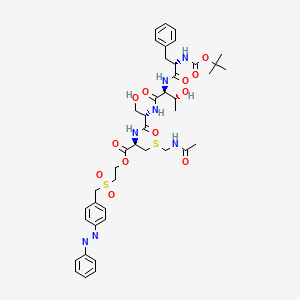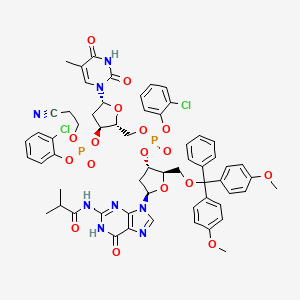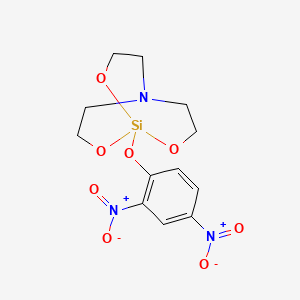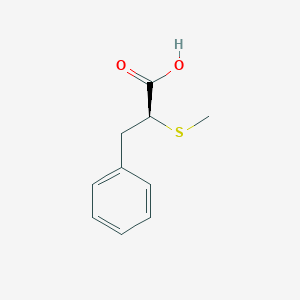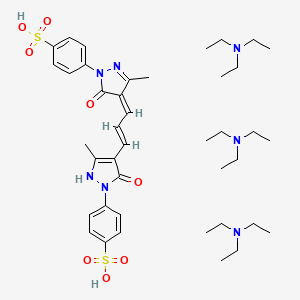
Einecs 282-118-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methyl, and sulphonyl groups.
Métodos De Preparación
The synthesis of Einecs 282-118-4 involves multiple steps and specific reaction conditions. The preparation typically starts with the formation of the core pyrazole structure, followed by the introduction of various substituents through a series of chemical reactions. The synthetic route may involve:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the allylidene group: This step involves the reaction of the pyrazole derivative with an appropriate aldehyde under basic conditions.
Complexation with triethylamine: The final step involves the formation of a complex with triethylamine to enhance the solubility and stability of the compound.
Análisis De Reacciones Químicas
Einecs 282-118-4 undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, leading to the formation of dihydropyrazole derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Einecs 282-118-4 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Einecs 282-118-4 involves its interaction with specific molecular targets and pathways. The compound’s sulphonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring structure allows it to bind to various receptors, modulating their function. These interactions can lead to a range of biological effects, including anti-inflammatory and antimicrobial activities .
Comparación Con Compuestos Similares
Einecs 282-118-4 can be compared with other similar compounds, such as:
4-[4,5-dihydro-4-[3-[5-hydroxy-3-methyl-1-(4-sulphophenyl)-1H-pyrazol-4-yl]allylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid: This compound shares a similar core structure but lacks the triethylamine complexation.
1-ethyl-3-methyl-1H-imidazol-3-ium 4-methylbenzenesulfonate: Another sulphonyl-containing compound with different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its complexation with triethylamine, which enhances its solubility and stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
84100-38-9 |
|---|---|
Fórmula molecular |
C41H65N7O8S2 |
Peso molecular |
848.1 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;4-[5-methyl-4-[(E,3Z)-3-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]prop-1-enyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid |
InChI |
InChI=1S/C23H20N4O8S2.3C6H15N/c1-14-20(22(28)26(24-14)16-6-10-18(11-7-16)36(30,31)32)4-3-5-21-15(2)25-27(23(21)29)17-8-12-19(13-9-17)37(33,34)35;3*1-4-7(5-2)6-3/h3-13,24H,1-2H3,(H,30,31,32)(H,33,34,35);3*4-6H2,1-3H3/b4-3+,21-5-;;; |
Clave InChI |
ZWHKHVSRKYPVHM-NKDDPAPKSA-N |
SMILES isomérico |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)/C=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C |
SMILES canónico |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)C=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


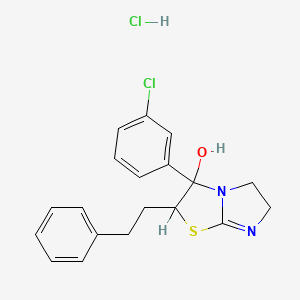
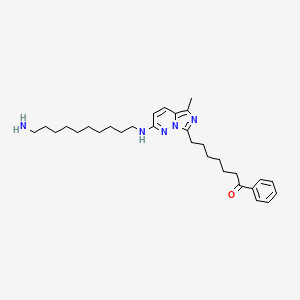
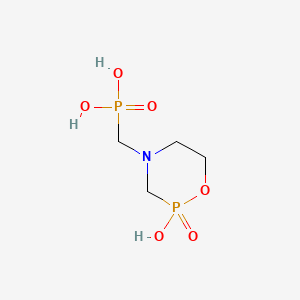
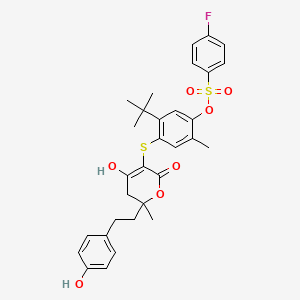
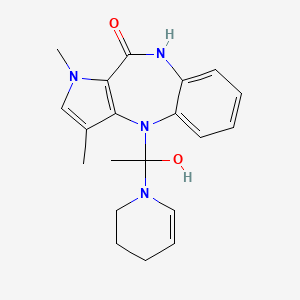
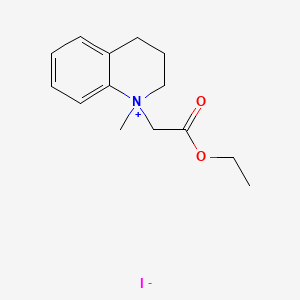
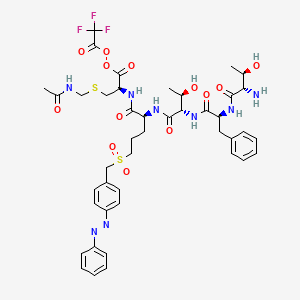
![5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid](/img/structure/B12750843.png)
